5-Amino-2-chloro-4-fluorobenzoic acid

Catalog No.
S684926
CAS No.
172404-33-0
M.F
C7H5ClFNO2
M. Wt
189.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-chloro-4-fluorobenzoic acid

CAS Number

172404-33-0

Product Name

5-Amino-2-chloro-4-fluorobenzoic acid

IUPAC Name

5-amino-2-chloro-4-fluorobenzoic acid

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

InChI

InChI=1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

GANBUJGJERTPPV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)F)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1N)F)Cl)C(=O)O

5-Amino-2-chloro-4-fluorobenzoic acid is an aromatic compound characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on a benzoic acid structure. Its molecular formula is C7H6ClFNO2C_7H_6ClFNO_2 with a molecular weight of approximately 189.57 g/mol. This compound is notable for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals due to its unique functional groups that enhance its reactivity and biological activity .

There is no current information available regarding a specific mechanism of action for 5-Amino-2-chloro-4-fluorobenzoic acid.

  • They might exhibit mild to moderate irritation to skin and eyes upon contact [].
  • Inhalation of dust or vapors should be avoided, as it could irritate the respiratory system [].
Typical of carboxylic acids and amines:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Acylation: It can undergo acylation reactions, where the amino group can react with acyl chlorides to form amides.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions, leading to various derivatives.
  • Reduction: The nitro or other reducible groups can be reduced to amines under specific conditions.

These reactions allow for the synthesis of various derivatives that may exhibit altered biological activities or enhanced properties .

Research indicates that 5-amino-2-chloro-4-fluorobenzoic acid exhibits significant biological activity, particularly as an intermediate in the synthesis of herbicides such as Saflufenacil. This compound has been shown to possess herbicidal properties, inhibiting the growth of certain weeds effectively . Its structural characteristics contribute to its interaction with biological targets, making it a valuable compound in agricultural chemistry.

Several methods exist for synthesizing 5-amino-2-chloro-4-fluorobenzoic acid:

  • From 2-Chloro-4-fluorobenzoic Acid: This method involves the introduction of an amino group through reduction processes or substitution reactions using appropriate reagents such as ammonia or amines under controlled conditions .
  • Vilsmeier-Haack Reaction: This synthetic route employs a Vilsmeier reagent to introduce formyl groups followed by subsequent reactions to yield the desired amino compound .
  • Direct Amination: Utilizing suitable amines and catalysts, direct amination of 2-chloro-4-fluorobenzoic acid can yield 5-amino-2-chloro-4-fluorobenzoic acid efficiently .

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired end products.

5-Amino-2-chloro-4-fluorobenzoic acid finds applications primarily in:

  • Herbicide Development: It serves as an intermediate in the synthesis of potent herbicides like Saflufenacil, which is used for controlling a wide range of weeds in crops.
  • Pharmaceuticals: Its unique structure makes it a candidate for developing pharmaceuticals with specific biological activities.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

The compound's ability to modify biological pathways makes it significant in both agricultural and medicinal chemistry .

Studies on the interactions of 5-amino-2-chloro-4-fluorobenzoic acid focus on its herbicidal properties and how it interacts with plant enzymes and metabolic pathways. The compound has been shown to disrupt specific biochemical processes within target weeds, leading to their death while minimizing effects on crops . Further research into its interactions at the molecular level could provide insights into enhancing its efficacy and reducing potential resistance among weed populations.

Several compounds share structural similarities with 5-amino-2-chloro-4-fluorobenzoic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-Chloro-4-fluorobenzoic AcidChlorine and fluorine substituentsUsed as a precursor in various chemical syntheses
4-Amino-2-chlorobenzoic AcidAmino group on para positionExhibits antibacterial properties
SaflufenacilContains multiple functional groupsHighly effective herbicide with broad-spectrum activity
5-Amino-4-fluorobenzoic AcidFluorine at para positionPotential pharmaceutical applications

The uniqueness of 5-amino-2-chloro-4-fluorobenzoic acid lies in its specific combination of amino, chloro, and fluoro groups that enhance its reactivity and biological activity compared to these similar compounds .

XLogP3

1.5

Wikipedia

5-Amino-2-chloro-4-fluorobenzoic acid

Dates

Modify: 2023-08-15

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